- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease Inhibitor, Organic Process Research & Development, 2007, 11(1), 60-63
Cas no 924309-93-3 (2-Acetamidonon-8-enoic acid)
2-Acetamidonon-8-enoic acid structure
Product Name:2-Acetamidonon-8-enoic acid
Numéro CAS:924309-93-3
Le MF:C11H19NO3
Mégawatts:213.273463487625
MDL:MFCD17014859
CID:1089699
PubChem ID:16655536
Update Time:2025-09-22
2-Acetamidonon-8-enoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Acetamidonon-8-enoic acid
- 2-(acetylamino)non-8-enoic acid
- 8-Nonenoicacid,2-(acetylamino)-
- 8-Nonenoic acid,2-(acetylaMino)-
- 3154AH
- AK141293
- AX8281480
- VU0494737-1
- 2-(Acetylamino)-8-nonenoic acid (ACI)
- DTXSID60586517
- CS-M1673
- ZLB30993
- 924309-93-3
- AKOS015841061
- 8-Nonenoic acid, 2-(acetylamino)-, (2R)-
- 8-Nonenoic acid, 2-(acetylamino)-
- CS-14442
- 2-Acetamido-8-Nonenoic Acid
- 2-acetamidonon-8-enoicacid
- DB-103734
- SB75163
- SB75164
- F2145-0467
- SCHEMBL3777018
-
- MDL: MFCD17014859
- Piscine à noyau: 1S/C11H19NO3/c1-3-4-5-6-7-8-10(11(14)15)12-9(2)13/h3,10H,1,4-8H2,2H3,(H,12,13)(H,14,15)
- La clé Inchi: ZVOCMVHWFJWMEB-UHFFFAOYSA-N
- Sourire: O=C(C(CCCCCC=C)NC(C)=O)O
Propriétés calculées
- Qualité précise: 213.13649347g/mol
- Masse isotopique unique: 213.13649347g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 8
- Complexité: 226
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 66.4
- Le xlogp3: 2.1
2-Acetamidonon-8-enoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | B400648-50mg |
2-Acetamidonon-8-enoic Acid |
924309-93-3 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B400648-100mg |
2-Acetamidonon-8-enoic Acid |
924309-93-3 | 100mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B400648-500mg |
2-Acetamidonon-8-enoic Acid |
924309-93-3 | 500mg |
$ 160.00 | 2022-06-01 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A30990-1g |
2-Acetamidonon-8-enoic acid |
924309-93-3 | 95% | 1g |
¥2518.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A30990-250mg |
2-Acetamidonon-8-enoic acid |
924309-93-3 | 95% | 250mg |
¥1258.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A30990-100mg |
2-Acetamidonon-8-enoic acid |
924309-93-3 | 95% | 100mg |
¥758.0 | 2023-09-09 | |
| ChemScence | CS-M1673-5g |
8-Nonenoic acid, 2-(acetylamino)- |
924309-93-3 | 5g |
$385.0 | 2022-04-26 | ||
| ChemScence | CS-M1673-10g |
8-Nonenoic acid, 2-(acetylamino)- |
924309-93-3 | 10g |
$660.0 | 2022-04-26 | ||
| Chemenu | CM126351-1g |
2-acetamidonon-8-enoic acid |
924309-93-3 | 97% | 1g |
$320 | 2021-06-09 | |
| Chemenu | CM126351-1g |
2-acetamidonon-8-enoic acid |
924309-93-3 | 97% | 1g |
$*** | 2023-05-29 |
2-Acetamidonon-8-enoic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
1.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
1.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Cuprate(2-), tetrachloro-, lithium (1:2), (SP-4-1)- Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, 80 °C; 80 °C → rt
3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
3.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
1.2 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, 80 °C; 80 °C → rt
3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
3.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
Référence
- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease Inhibitor, Organic Process Research & Development, 2007, 11(1), 60-63
Méthode de production 3
Conditions de réaction
1.1 Reagents: Acetic anhydride Solvents: Water ; 6 h, 60 °C; 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Référence
- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease Inhibitor, Organic Process Research & Development, 2007, 11(1), 60-63
Méthode de production 4
Conditions de réaction
1.1 Reagents: Cuprate(2-), tetrachloro-, lithium (1:2), (SP-4-1)- Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ; 16 h, 80 °C; 80 °C → rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
2.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ; 16 h, 80 °C; 80 °C → rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
2.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
Référence
- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease Inhibitor, Organic Process Research & Development, 2007, 11(1), 60-63
Méthode de production 5
Conditions de réaction
1.1 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, 80 °C; 80 °C → rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
2.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
2.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
Référence
- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease Inhibitor, Organic Process Research & Development, 2007, 11(1), 60-63
2-Acetamidonon-8-enoic acid Raw materials
- 1-Bromo-4-chlorobutane
- 7-CHLORO-1-HEPTENE
- 1,4-Dibromobutane
- 1,3-diethyl 2-acetamidopropanedioate
- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)
- Diethyl 2-acetamido-2-hept-6-enylpropanedioate
2-Acetamidonon-8-enoic acid Preparation Products
2-Acetamidonon-8-enoic acid Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:924309-93-3)2-Acetamidonon-8-enoic acid
Numéro de commande:A860089
État des stocks:in Stock
Quantité:250mg/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:22
Prix ($):178.0/356.0
Courriel:sales@amadischem.com
2-Acetamidonon-8-enoic acid Littérature connexe
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
924309-93-3 (2-Acetamidonon-8-enoic acid) Produits connexes
- 205821-55-2(Alanine,N-(1-oxo-5-hexen-1-yl)-)
- 88547-24-4(Ac-4,5-Dehydro-Leu-OH)
- 918663-85-1(Octanedioic acid, 2-(acetylamino)-, (2R)-)
- 7155-34-2(Eicosanoic acid,2-(acetylamino)-)
- 50299-14-4(N-Acetyl-DL-allylglycine)
- 87325-65-3(2-acetamido-4-methylpent-4-enoic acid)
- 4627-61-6(N-[(9Z)-octadec-9-enoyl]glutamic acid)
- 121786-40-1((2R)-2-acetamidopent-4-enoic acid)
- 7682-16-8(N-Acetyl-DL-norleucine)
- 149117-86-2(4-Pentenoic acid, 2-(acetylamino)-, (2S)-)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:924309-93-3)2-Acetamidonon-8-enoic acid
Pureté:99%/99%
Quantité:250mg/1g
Prix ($):178.0/356.0